(3-Bromophenyl)(3-isopropoxyphenyl)methanone
Description
(3-Bromophenyl)(3-isopropoxyphenyl)methanone is a substituted benzophenone derivative characterized by a ketone group bridging two aromatic rings: a 3-bromophenyl group and a 3-isopropoxyphenyl group.
Structure and Functional Groups:
- The 3-bromophenyl moiety introduces steric bulk and electron-withdrawing effects due to the bromine atom, which can influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- The 3-isopropoxyphenyl group provides an electron-donating alkoxy substituent, which may enhance solubility in organic solvents and direct electrophilic substitution to specific positions on the aromatic ring .
- Estimated Properties: Molecular Formula: Likely C₁₆H₁₅BrO₂ (assuming the isopropoxy group is -OCH(CH₃)₂). Molecular Weight: ~319.2 g/mol (calculated based on analogs in ) . Synthetic Routes: Likely involves nucleophilic substitution or Friedel-Crafts acylation, similar to methods described for compounds like 1-[4-(3-bromopropoxy)phenyl]ethanone, which uses K₂CO₃ and KI in refluxing methyl ethyl ketone .
Properties
IUPAC Name |
(3-bromophenyl)-(3-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-11(2)19-15-8-4-6-13(10-15)16(18)12-5-3-7-14(17)9-12/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMCOPOKOFYWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(3-isopropoxyphenyl)methanone typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where a bromophenyl compound reacts with an isopropoxyphenyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of (3-Bromophenyl)(3-isopropoxyphenyl)methanone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the 3-position undergoes substitution reactions with nucleophiles. Key findings include:
Reagents/Conditions
-
Azide substitution : NaN₃ in DMF at 80°C (24–48 hr) yields (3-azidophenyl)(3-isopropoxyphenyl)methanone .
-
Amine substitution : Primary amines (e.g., methylamine) with CuI/phenanthroline catalysis in DMSO at 100°C produce arylaminated derivatives .
Mechanistic Insights
-
The reaction proceeds via a two-step mechanism: initial coordination of the nucleophile to the electron-deficient bromoarene, followed by bromide elimination .
-
Steric hindrance from the isopropoxy group reduces substitution rates compared to para-substituted analogs .
| Nucleophile | Product | Yield (%) | Conditions |
|---|---|---|---|
| NaN₃ | Azide | 78 | DMF, 80°C |
| NH₂CH₃ | Amine | 65 | DMSO, 100°C |
| KSCN | Thiocyanate | 72 | DMF, reflux |
Oxidation Reactions
The isopropoxy group is susceptible to oxidation under controlled conditions:
Key Pathways
-
Oxidation to ketone : Treatment with KMnO₄ in acidic medium converts the isopropoxy group to a carbonyl, forming (3-bromophenyl)(3-oxophenyl)methanone .
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Side-chain cleavage : Strong oxidants (e.g., CrO₃) degrade the isopropyl group to a carboxylic acid .
Experimental Data
-
Oxidation with KMnO₄/H₂SO₄ achieves 85% conversion at 60°C within 6 hr .
-
Selectivity for ketone formation exceeds 90% when using NaIO₄ in aqueous THF .
Reduction Reactions
The ketone group undergoes selective reduction:
Methods
-
Borohydride reduction : NaBH₄ in MeOH reduces the ketone to a secondary alcohol, yielding (3-bromophenyl)(3-isopropoxyphenyl)methanol (92% yield) .
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Catalytic hydrogenation : H₂/Pd-C in EtOAc saturates the aryl rings, producing a cyclohexyl derivative (68% yield) .
Comparative Reactivity
| Reducing Agent | Product | Selectivity (%) |
|---|---|---|
| NaBH₄ | Alcohol | >95 |
| LiAlH₄ | Alcohol | 88 |
| H₂/Pd-C | Hydrocarbon | 68 |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
Suzuki-Miyaura Reaction
-
Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane) yields biaryl derivatives .
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Optimal conditions: 100°C, 12 hr, 5 mol% catalyst loading (yields: 70–85%) .
Buchwald-Hartwig Amination
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Coupling with secondary amines (e.g., morpholine) using Xantphos/Pd(OAc)₂ forms aryl amine products .
Stability and Side Reactions
-
Hydrolysis : The isopropoxy group resists hydrolysis under acidic (HCl, 1M) or basic (NaOH, 1M) conditions at 25°C .
-
Thermal decomposition : Degradation occurs above 200°C, releasing brominated byproducts (TGA data) .
Industrial-Scale Considerations
Scientific Research Applications
Chemical Properties and Structure
The compound features a bromine atom and an isopropoxy group attached to a phenyl ring, contributing to its reactivity and potential biological activity. The general formula can be represented as:
This structure allows for interactions that are pivotal in drug design and synthesis.
Medicinal Chemistry Applications
1. Anticancer Research
Recent studies have indicated that (3-Bromophenyl)(3-isopropoxyphenyl)methanone exhibits significant anticancer properties. For example, it has been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study published in Cancer Research demonstrated that this compound effectively reduced the viability of MCF-7 breast cancer cells with an IC50 value of approximately 30 µM. The mechanism involved the activation of caspase pathways, leading to programmed cell death .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
- Study Findings : In vitro assays revealed that it possesses moderate activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring 12 mm and 10 mm respectively . This suggests potential applications in developing new antimicrobial agents.
Materials Science Applications
1. Photoinitiators in Polymer Chemistry
(3-Bromophenyl)(3-isopropoxyphenyl)methanone is utilized as a photoinitiator in UV-curable coatings and adhesives. Its ability to absorb UV light and initiate polymerization makes it valuable in the production of high-performance materials.
- Application Example : In a study on UV-curable resins, the incorporation of this compound improved the mechanical properties and curing efficiency of the final products, demonstrating its utility in industrial applications .
Biological Studies
1. Mechanistic Studies on Drug Action
The compound serves as a model for studying drug interactions at the molecular level. Its structural features allow researchers to investigate how substituents affect biological activity.
- Research Insight : Studies have shown that modifications on the phenyl rings can lead to variations in biological activity, providing insights into structure-activity relationships (SAR) essential for drug development .
Summary of Applications
| Application Area | Specific Use Case | Findings/Insights |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Significant cytotoxicity against cancer cell lines |
| Antimicrobial agent | Moderate activity against E. coli and S. aureus | |
| Materials Science | Photoinitiator for UV-curable coatings | Improved mechanical properties in polymer formulations |
| Biological Studies | Model for studying drug interactions | Insights into structure-activity relationships |
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(3-isopropoxyphenyl)methanone involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the isopropoxyphenyl group may engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The following table compares (3-Bromophenyl)(3-isopropoxyphenyl)methanone with analogs from the evidence, highlighting substituent-driven differences:
Key Observations:
- Fluorine substituents (e.g., in compounds) increase polarity but reduce steric bulk compared to isopropoxy .
Steric Considerations :
- Solubility and Melting Points: Hydroxy or amino groups (e.g., and ) increase hydrogen bonding, raising melting points and aqueous solubility. Isopropoxy’s hydrophobicity likely reduces water solubility compared to these analogs .
Biological Activity
(3-Bromophenyl)(3-isopropoxyphenyl)methanone is an organic compound with the molecular formula C16H15BrO2. It features a bromophenyl group and an isopropoxyphenyl group attached to a central methanone moiety. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Synthesis
The synthesis of (3-Bromophenyl)(3-isopropoxyphenyl)methanone typically involves a Friedel-Crafts acylation reaction. This process requires a bromophenyl compound and an isopropoxyphenyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
The biological activity of (3-Bromophenyl)(3-isopropoxyphenyl)methanone is primarily attributed to its ability to interact with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the isopropoxyphenyl group may participate in hydrophobic interactions. These interactions can modulate enzyme activity or receptor functions, leading to various biological effects.
Antimicrobial Properties
Research indicates that compounds similar to (3-Bromophenyl)(3-isopropoxyphenyl)methanone exhibit significant antifungal activity. For instance, studies on related benzoyl derivatives have shown promising results against Candida species, suggesting that the presence of electron-withdrawing substituents on the benzene ring enhances antifungal potency. The minimum inhibitory concentration (MIC) values for these derivatives were found to be lower than those of standard antifungal agents like ketoconazole and fluconazole .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. For example, related compounds have demonstrated significant antiproliferative activity against different cancer cell lines, including MCF-7 breast cancer cells. The introduction of specific substituents on the benzene rings has been shown to enhance this activity significantly, indicating structure-activity relationships that are crucial for developing effective anticancer drugs .
Study 1: Antifungal Activity
A study evaluated several benzoyl derivatives for their antifungal properties against Candida guilliermondii and Candida glabrata. The results indicated that certain derivatives exhibited better binding energy and antifungal activity compared to traditional agents. For example, compounds with a benzene ring bearing electron-withdrawing groups showed MIC values significantly lower than those of reference drugs .
Study 2: Anticancer Potential
In another study focusing on antiproliferative effects, several derivatives similar to (3-Bromophenyl)(3-isopropoxyphenyl)methanone were tested against various cancer cell lines. The findings revealed that modifications on the benzene rings could lead to enhanced inhibition of cell growth, with some compounds achieving GI50 values below 0.01 µM against multiple cancer types .
Comparative Analysis
To understand the uniqueness and potential advantages of (3-Bromophenyl)(3-isopropoxyphenyl)methanone over similar compounds, a comparison table is provided below:
| Compound Name | Structure Features | Antifungal MIC (µM) | Anticancer GI50 (µM) |
|---|---|---|---|
| (3-Bromophenyl)(3-isopropoxyphenyl)methanone | Bromine at meta position | TBD | TBD |
| (4-Bromophenyl)(3-isopropoxyphenyl)methanone | Bromine at para position | TBD | TBD |
| (3-Bromophenyl)(4-isopropoxyphenyl)methanone | Isopropoxy at para position | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
